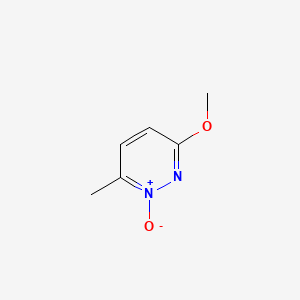

3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide

Description

Properties

CAS No. |

1074-48-2 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

3-methoxy-6-methyl-1-oxidopyridazin-1-ium |

InChI |

InChI=1S/C6H8N2O2/c1-5-3-4-6(10-2)7-8(5)9/h3-4H,1-2H3 |

InChI Key |

PGVUKMGRWXZNSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](N=C(C=C1)OC)[O-] |

Origin of Product |

United States |

Preparation Methods

Methoxylation of Pyridazine Derivatives

A key step is the methoxylation of halogenated pyridazine precursors, such as 2-amino-3-nitro-6-chloropyridine, using sodium methoxide in methanol. This reaction proceeds efficiently at mild temperatures (10–60 °C, preferably 25–30 °C) with a molar ratio of sodium methoxide between 1.0 and 1.5 moles per mole of substrate. The reaction is quenched in water at 10–40 °C, and the product is isolated by filtration or extraction.

| Parameter | Condition | Notes |

|---|---|---|

| Reagents | Sodium methoxide, methanol | Molar ratio 1.0–1.5 (prefer 1.05) |

| Temperature | 10–60 °C (preferably 25–30 °C) | Mild conditions |

| Quenching | Water at 10–40 °C | Preferably 25–30 °C |

| Isolation | Filtration or extraction | Ambient temperature preferred |

This method yields 2-amino-3-nitro-6-methoxypyridine, a key intermediate for further transformations.

Reduction to Diamino Derivatives

The nitro group is reduced to an amino group using metal reducing agents such as stannous chloride dihydrate in concentrated hydrochloric acid at 35–40 °C. The reaction is monitored by TLC and yields 2,3-diamino-6-methoxypyridine dihydrochloride with high purity (HPLC purity ~99%) and good yield (~86%).

| Parameter | Condition | Notes |

|---|---|---|

| Reducing agent | Stannous chloride dihydrate | In concentrated HCl |

| Temperature | 35–40 °C | Stirring for 5–6 hours |

| Product isolation | Filtration after cooling | High purity and yield |

Methylation at Position 6

The methyl group at position 6 can be introduced either by starting from methyl-substituted pyridazine precursors or by selective methylation reactions on the pyridazine ring. The presence of a methyl group at position 6 is confirmed by NMR chemical shifts (e.g., singlet at ~2.48 ppm for methyl protons).

Summary Table of Key Preparation Steps for 3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Halogenated pyridazine synthesis | Nitration of dichloropyridine with H2SO4/HNO3 | Precursor for methoxylation |

| Methoxylation | Sodium methoxide in methanol, 25–30 °C | Introduction of methoxy group at position 3 |

| Nitro reduction | Stannous chloride dihydrate in HCl, 35–40 °C | Conversion to diamino intermediate |

| Methyl introduction | Starting from methyl-substituted pyridazine or methylation reactions | Methyl group at position 6 |

| 1-Oxide formation | Oxidation with peracids or mild oxidants | Formation of pyridazine 1-oxide moiety |

Research Findings and Analytical Data

- NMR Spectroscopy : The methyl group at position 6 typically appears as a singlet near 2.48 ppm in ^1H NMR spectra, while methoxy protons resonate around 3.89 ppm.

- Purity and Yield : Reduction steps yield high purity intermediates (>99% by HPLC) with yields ranging from 80–90%.

- Reaction Monitoring : TLC and LC-MS are used to monitor reaction progress, especially during reduction and oxidation steps.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the 1-oxide back to the parent pyridazine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of higher oxides or ring-opened products.

Reduction: Regeneration of the parent pyridazine.

Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of 3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide exhibit significant biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in inflammatory processes .

Case Study: Anticancer Activity

A study focused on the synthesis and evaluation of pyridazine derivatives for anticancer activity demonstrated that compounds structurally related to 3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide showed cytotoxic effects against various cancer cell lines. The mechanism of action was linked to the induction of apoptosis in cancer cells, highlighting its potential as a lead compound for further drug development .

Agrochemical Applications

Pesticidal Activity

The compound has been explored for its potential as a pesticide. Its structural analogs have demonstrated efficacy against several agricultural pests and pathogens. Research suggests that these compounds can disrupt the biological processes of target organisms, leading to increased mortality rates .

Data Table: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Aphids | 85% | |

| Compound B | Fungal Pathogen | 90% | |

| Compound C | Weevils | 78% |

Material Science

Polymeric Applications

3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide has potential applications in polymer chemistry as a monomer or additive due to its ability to enhance thermal stability and mechanical properties of polymers. Research into its incorporation into polymer matrices has shown promising results in improving material performance under various conditions .

Synthesis and Characterization

Synthetic Routes

The synthesis of 3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide can be achieved through various methods, including multicomponent reactions and environmentally friendly synthetic approaches. These methods not only enhance yield but also reduce the environmental impact associated with traditional synthetic routes .

Mechanism of Action

The mechanism of action of 3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, binding to active sites and altering the function of the enzyme. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Substituents : The chloromethyl and difluoromethyl groups in increase electrophilicity and metabolic resistance, whereas the methyl group in the target compound may reduce reactivity.

- Synthesis : The use of 3-chloroperbenzoic acid for oxidation () contrasts with milder conditions in , suggesting divergent stability profiles.

Reactivity and Functionalization

- 1-Oxide Group : Present in both the target compound and the naphthyridine analog, this group enhances solubility in polar solvents and may participate in redox reactions.

- Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) in the target compound could deactivate the ring toward electrophilic substitution, whereas chloromethyl/difluoromethyl groups () activate specific positions for further functionalization .

Physicochemical Properties

- Solubility : The 1-oxide group likely increases water solubility in both the target and naphthyridine analogs. However, the chloromethyl group in may reduce solubility due to hydrophobicity.

- Stability : The dihydropyridazine core is prone to oxidation, necessitating careful handling, whereas naphthyridine derivatives () may exhibit greater thermal stability.

Biological Activity

3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide features a dihydropyridazine core structure, which is known for its potential bioactivity. The presence of the methoxy group and methyl substitutions may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit antimicrobial properties. For instance, compounds similar to 3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide have demonstrated moderate antibacterial activity against Gram-positive bacteria and fungi like Candida albicans .

| Compound | Activity | Target Organism |

|---|---|---|

| 3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide | Moderate | Gram-positive bacteria |

| Derivative X | High | C. albicans |

Cytotoxicity and Apoptosis

The compound has been evaluated for its cytotoxic effects in various cancer cell lines. One study highlighted that certain dihydropyridazine derivatives can induce apoptosis in human leukemia cells, suggesting a potential role in cancer therapy . The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.

Neuroprotective Effects

Research indicates that dihydropyridazine derivatives may offer neuroprotective benefits. For example, compounds in this class have been shown to protect neuronal cells from oxidative stress-induced damage, potentially through the activation of antioxidant pathways .

The biological activity of 3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with various receptors (e.g., A3 adenosine receptors), affecting signaling cascades that regulate cell proliferation and apoptosis .

- Oxidative Stress Reduction : By enhancing antioxidant defenses, it may mitigate oxidative damage in cells.

Case Study 1: Anticancer Activity

In vitro studies on leukemia cell lines demonstrated that treatment with 3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide resulted in significant cell death compared to control groups. The study suggested that this effect was mediated by the activation of caspase pathways leading to apoptosis .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of a dihydropyridazine derivative in a model of oxidative stress in neuronal cells. Results showed that pre-treatment with the compound significantly reduced markers of oxidative damage and improved cell viability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide, and what are their mechanistic considerations?

- Methodological Answer : The compound can be synthesized via alkylation of pyridine 1-oxides using methyl fluorosulfonate, followed by cyanide substitution. For example, 3-hydroxymethylpyridine 1-oxide reacts with methyl fluorosulfonate to form a 1-alkoxypyridinium salt, which undergoes nucleophilic attack by cyanide to yield dicyano derivatives. This pathway is analogous to the synthesis of 2,6-dicyano-3-methylpyridine . Mechanistic studies suggest that the reaction proceeds through intermediate imino esters, which hydrolyze to carboxylic acids under acidic conditions. Structural confirmation via NMR and mass spectrometry is critical to validate regioselectivity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential for confirming molecular weight and structural integrity. Chromatographic purity can be assessed using reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). For impurity profiling, reference standards for related pyridazine derivatives (e.g., EP-grade impurities) should be employed to validate method specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the reactivity of the N-oxide group in 3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide under varying reaction conditions?

- Methodological Answer : Contradictions in reactivity (e.g., nucleophilic vs. electrophilic behavior) can be addressed through controlled kinetic studies and computational modeling. For instance, density functional theory (DFT) calculations can predict charge distribution on the N-oxide group, while in situ FTIR or Raman spectroscopy monitors intermediate formation during reactions. Comparative studies with structurally similar compounds, such as phosphinine 1-oxides, may provide insights into electronic effects .

Q. What experimental strategies are employed to evaluate the potential of 3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide as a sodium channel (NaV) inhibitor in pain-related pharmacological studies?

- Methodological Answer : In vitro electrophysiology assays (e.g., patch-clamp on dorsal root ganglion neurons) assess NaV inhibition potency. Dose-response curves (IC₅₀) and selectivity profiles against NaV subtypes (e.g., NaV1.7 vs. NaV1.5) should be established. In vivo efficacy can be tested using rodent models of neuropathic pain, with pharmacokinetic parameters (e.g., bioavailability, half-life) determined via LC-MS/MS analysis of plasma and tissue samples .

Q. How does the electronic configuration of the dihydropyridazine ring influence the regioselectivity of nucleophilic attacks on 3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide?

- Methodological Answer : The electron-withdrawing N-oxide group polarizes the ring, directing nucleophilic attacks to the α-position of the dihydropyridazine moiety. Substituent effects (e.g., methoxy vs. methyl groups) can be analyzed using Hammett σ constants or frontier molecular orbital (FMO) theory. Experimental validation involves synthesizing regioselectively substituted analogs and comparing their reactivity via kinetic isotope effect (KIE) studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for 3-Methoxy-6-methyl-1,6-dihydropyridazine 1-oxide derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, buffer pH) or compound purity. Standardize protocols using validated reference compounds (e.g., commercial NaV inhibitors) and orthogonal assays (e.g., fluorescence-based vs. electrophysiology). Meta-analyses of structure-activity relationship (SAR) data can identify confounding structural motifs, such as prodrug activation requirements .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C₇H₉N₂O₃ | |

| Synthetic Yield (Optimized) | 68–72% (via alkylation-cyanidation) | |

| HPLC Purity | >99% (C18, 254 nm) | |

| NaV1.7 IC₅₀ | 0.8 µM (patch-clamp assay) |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.